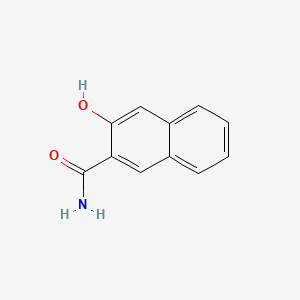

3-Hydroxy-2-naphthamide

Overview

Description

3-Hydroxy-2-naphthamide is a yellowish powder . It is insoluble in water and sodium carbonate, but soluble in chlorobenzene . In the solution for hydrogen oxide, it forms a yellow liquid . It has good stability in the air .

Synthesis Analysis

The synthesis of 3-Hydroxy-2-naphthamide has been reported in the literature . For instance, two novel chemosensors, IF-1 and IF-2, based on 3-hydroxy-2-naphthohydrazide and aldehyde derivatives have been synthesized . These chemosensors have shown selective sensing of CN− ions .Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-naphthamide has been analyzed using Density Functional Theory (DFT) studies . A notable charge transfer from 3-hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol was indicated by the Frontier Molecular Orbital (FMO) analysis . The Quantum Theory of Atoms in Molecules (QTAIM) analysis revealed that in the complex compound, the strongest pure hydrogen–hydrogen bonding was observed between H53 and H58, indicated by a ρ value of +0.017807 .Chemical Reactions Analysis

The chemical reactions involving 3-Hydroxy-2-naphthamide have been studied . For example, the chemosensory potential of the compound is attributed to the deprotonation of the labile Schiff base center by CN− ions, which results in a color change from colorless to yellow .Physical And Chemical Properties Analysis

3-Hydroxy-2-naphthamide has an empirical formula of C11H9NO2 . Its molecular weight is 187.19 . It is a yellowish powder that is insoluble in water and sodium carbonate, but soluble in chlorobenzene .Scientific Research Applications

Chemosensors for Cyanide Ions

3-Hydroxy-2-naphthamide derivatives have been synthesized as novel chemosensors, specifically targeting cyanide ions (CN−). These chemosensors, named IF-1 and IF-2, exhibit selective binding to CN− ions, which is a critical function due to the toxic nature of cyanide in the environment and its impact on human health . IF-2, in particular, has a binding constant value of 4.77 × 10^4 M−1 and can detect CN− ions with a low detection limit of 8.2 μM . The ability to change color from colorless to yellow upon binding with CN− ions makes these compounds valuable for creating test strips for cyanide detection .

Molecular Recognition in Supramolecular Chemistry

The design of molecular devices capable of binding selective analytes in solution is a significant application in supramolecular chemistry. 3-Hydroxy-2-naphthamide-based chemosensors contribute to this field by providing a host-guest compatibility that allows for a selective response through weak linkages such as van der Waals, hydrogen bonding, and weak polar interactions . This selective response is crucial for the advancement of chemical sensing technologies .

Antibacterial and Antifungal Activities

Derivatives of 3-Hydroxy-2-naphthamide have been utilized to synthesize compounds with notable antibacterial and antifungal activities. These synthesized compounds have shown significant activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungus Candida albicans . This application highlights the potential of 3-Hydroxy-2-naphthamide in the development of new antimicrobial agents.

Quantum Chemical Studies

Quantum chemical studies, such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, are applied to 3-Hydroxy-2-naphthamide derivatives to understand their interactions with other molecules. For instance, FMO analysis has indicated a notable charge transfer from 3-Hydroxy-2-naphthamide to other compounds, which is essential for understanding the chemosensory mechanisms . Additionally, Quantum Theory of Atoms in Molecules (QTAIM) analysis has revealed strong hydrogen-hydrogen bonding within the complex compounds formed by these derivatives .

Development of Test Strips

The selective response of 3-Hydroxy-2-naphthamide derivatives makes them suitable for the development of test strips. These test strips can be used for the rapid and efficient detection of specific ions, such as CN− ions, in various environmental and clinical settings .

Host-Guest Complex Formation

In supramolecular chemistry, the formation of host-guest complexes is a vital application. 3-Hydroxy-2-naphthamide derivatives can act as hosts that form complexes with guest species through non-covalent interactions. This reversible interaction is fundamental for creating sensors and devices that can detect and respond to the presence of specific analytes .

Optical Sensing Technologies

The optical properties of 3-Hydroxy-2-naphthamide derivatives, such as the visible color change upon analyte binding, are leveraged in optical sensing technologies. These properties enable the visual detection of analytes without the need for complex instrumentation, making it accessible for field use .

Environmental Monitoring

Given their selective and sensitive detection capabilities, 3-Hydroxy-2-naphthamide derivatives are valuable tools for environmental monitoring. They can be used to detect toxic substances like cyanide ions in water sources, contributing to the safety and maintenance of clean water supplies .

Future Directions

The future directions for the research on 3-Hydroxy-2-naphthamide could involve its use in the development of effective and selective chemosensors for CN− ions . Due to its selective response, one of the synthesized compounds, IF-2, can be successfully used for making test strips for the detection of CN− ions .

properties

IUPAC Name |

3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,13H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTNTGFZYSCPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063123 | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-naphthamide | |

CAS RN |

3665-51-8 | |

| Record name | 3-Hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3665-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-naphthalenecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003665518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-naphthamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxynaphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-NAPHTHALENECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7M9NQ16EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

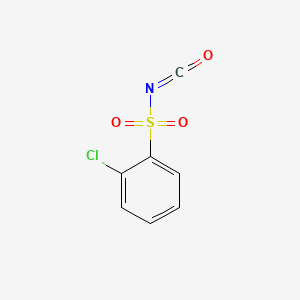

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

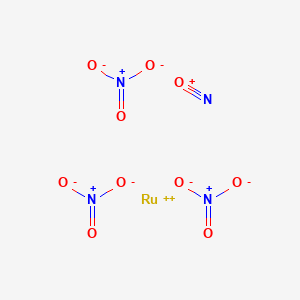

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 3-Hydroxy-2-naphthamide derivatives influence their biological activity?

A1: Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the 3-Hydroxy-2-naphthamide scaffold impact its biological activity. For example, research has shown that:

- The addition of specific substituents to the phenyl ring of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives significantly influences their antimicrobial, antioxidant, and anti-inflammatory properties. []

- Introducing halogens and bulky substituents to the naphthyl and phenyl rings of N-hydroxy-oxazinedione derivatives can enhance their reactivity and enantioselectivity in asymmetric cross-coupling reactions. []

Q2: What are the mechanisms behind the biological activities observed for 3-Hydroxy-2-naphthamide derivatives?

A2: Research suggests that 3-Hydroxy-2-naphthamide derivatives exert their biological effects through various mechanisms:

- Calcium channel blocking: Diltiazem-like derivatives bind to the benzothiazepine site of L-type calcium channels, affecting calcium influx and exhibiting cardioselective effects. []

- CREB inhibition: Niclosamide, a salicylamide derivative of 3-Hydroxy-2-naphthamide, inhibits CREB function in acute myeloid leukemia cells by binding to its coactivator CBP, ultimately suppressing cell viability. []

- Chemosensing: Modifications introducing Schiff base groups enable selective sensing of cyanide ions through deprotonation and a visible color change. []

Q3: What computational chemistry approaches have been used to study 3-Hydroxy-2-naphthamide derivatives?

A3: Computational methods provide valuable insights into the properties and behavior of these compounds:

- Molecular docking: This technique was employed to predict the binding modes and interactions of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives with target proteins, aiding in the rationalization of their observed activities. []

- Density Functional Theory (DFT) calculations: DFT studies combined with conformational searches helped elucidate the mechanism of asymmetric induction in reactions involving chiral vanadyl complexes and 3-Hydroxy-2-naphthamide derivatives. []

- Fragment Molecular Orbital (FMO) and Pair Interaction Energy Decomposition Analysis (PIEDA): These methods were used to further rationalize the enantioselectivity observed in the aforementioned asymmetric reactions. []

Q4: What are the potential applications of 3-Hydroxy-2-naphthamide derivatives beyond the pharmaceutical field?

A4: The unique properties of 3-Hydroxy-2-naphthamide derivatives extend their potential applications to diverse fields:

- Chemosensors: The development of novel chemosensors based on 3-Hydroxy-2-naphthamide for selective detection of cyanide ions highlights their potential in environmental monitoring and analytical chemistry. []

- Asymmetric catalysis: Studies exploring chiral vanadyl complexes with 3-Hydroxy-2-naphthamide derivatives pave the way for developing efficient and selective catalysts for various organic reactions. []

Q5: What is the current understanding of the stability and formulation of 3-Hydroxy-2-naphthamide derivatives?

A5: While specific information about the stability and formulation of 3-Hydroxy-2-naphthamide itself is limited in the provided abstracts, related research offers some insights:

- Crystal structure analysis: The crystal structure of N2-(3-morpholinopropyl)-3-hydroxy-2-naphthamide reveals intramolecular hydrogen bonding interactions that could potentially influence its stability and solubility. []

- In silico ADMET studies: Researchers used computational tools like Molinspiration, Pre-ADMET, and OSIRIS property explorer to predict the pharmacokinetic behavior of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives, highlighting the importance of considering these factors during drug development. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[3-(ethylamino)phenyl]-](/img/structure/B1585191.png)